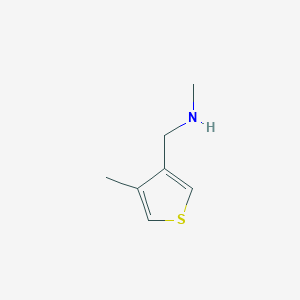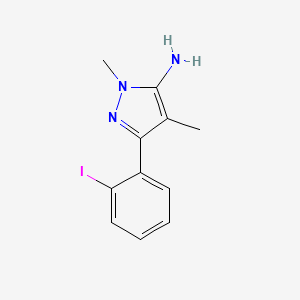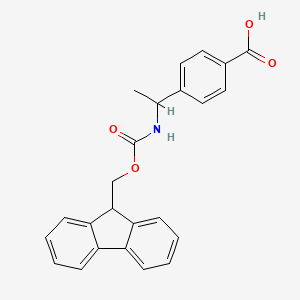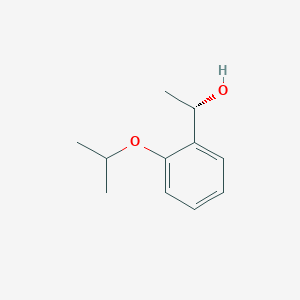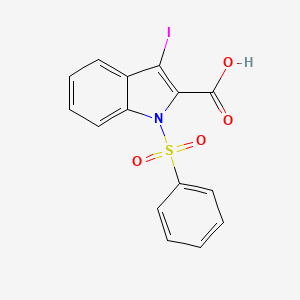
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-isobutyl-1,3-dihydro-indol-2-one: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindoles.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists. They are also explored for their antimicrobial and antiviral properties .
Medicine: This compound and its derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. They are investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and agrochemicals. Their diverse chemical properties make them suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
2H-Indol-2-one: Another indole derivative with similar structural features but different substituents.
1,3-Dihydroindol-2-one: A closely related compound with variations in the substituent groups.
Oxindole: A derivative with an oxygen atom in the indole ring, leading to different chemical properties.
Uniqueness: 5-Amino-1-isobutyl-1,3-dihydro-indol-2-one is unique due to its specific substituents, which confer distinct reactivity and biological activity. Its isobutyl group and amino functionality make it a versatile intermediate for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
5-amino-1-(2-methylpropyl)-3H-indol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)7-14-11-4-3-10(13)5-9(11)6-12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
Clave InChI |
DBNZTTWPVBUVOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=O)CC2=C1C=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}pent-4-ynoic acid](/img/structure/B13623859.png)

